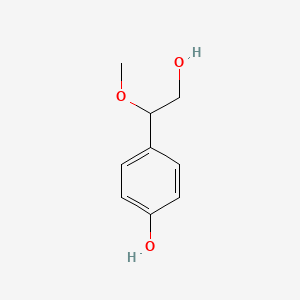

2-Methoxy-2-(4-hydroxyphenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-(2-hydroxy-1-methoxyethyl)phenol |

InChI |

InChI=1S/C9H12O3/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9-11H,6H2,1H3 |

InChI Key |

UHDDGONMYAQWBV-UHFFFAOYSA-N |

SMILES |

COC(CO)C1=CC=C(C=C1)O |

Canonical SMILES |

COC(CO)C1=CC=C(C=C1)O |

Synonyms |

2-methoxy-2-(4'-hydroxyphenyl)ethanol |

Origin of Product |

United States |

Foundational & Exploratory

2-Methoxy-2-(4-hydroxyphenyl)ethanol chemical properties

An In-depth Technical Guide to 2-Methoxy-2-(4-hydroxyphenyl)ethanol

Introduction

This compound is a phenolic alcohol of significant interest in chemical and pharmaceutical research. As a derivative of tyrosol, a well-documented natural antioxidant, its unique structural modification—the presence of a methoxy group on the ethanol side chain—distinguishes it from its parent compound and opens avenues for novel applications.[1] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| IUPAC Name | 4-(2-hydroxy-1-methoxyethyl)phenol | [2] |

| InChI Key | UHDDGONMYAQWBV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(C1=CC=C(C=C1)O)CO | N/A |

| Physical State | Solid (predicted) | [3] (based on related compounds) |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | Miscible with water | [4] (based on related compounds) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical basis for spectral analysis.[1] The aromatic region of the ¹H NMR spectrum is expected to display a characteristic AA'BB' system for the para-substituted phenyl group, while the aliphatic region would show signals for the methine, methylene, and methoxy protons.[1]

| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

| Aromatic Protons (AA'BB' system) | Aromatic Carbons |

| Methine Proton (-CH-O) | Methine Carbon (-CH-O) |

| Methylene Protons (-CH₂OH) | Methylene Carbon (-CH₂OH) |

| Methoxy Protons (-OCH₃) | Methoxy Carbon (-OCH₃) |

| Phenolic Hydroxyl Proton (-OH) | |

| Aliphatic Hydroxyl Proton (-OH) |

Table based on predictions from Benchchem.[1]

Mass Spectrometry (MS)

Mass spectrometry is a key technique used to confirm the molecular weight and fragmentation pattern of the compound, aiding in its definitive structural identification following isolation.[1] The exact mass is calculated to be 168.078644241 Da.[2]

Experimental Protocols

Detailed methodologies for the isolation and synthesis of this compound are critical for obtaining the compound for research purposes.

Isolation from Botanical Sources

A notable example of isolating this compound is from the bulbs of Allium paradoxum.[1] The procedure involves a multi-step extraction and purification process.

Protocol:

-

Extraction: The plant material is initially extracted with a solvent such as methanol.[1]

-

Partitioning: The resulting extract undergoes a partitioning process, for example, between water and butanol, to separate compounds based on their polarity.[1]

-

Column Chromatography: The butanol and chloroform-methanol extracts are further separated using column chromatography to isolate fractions containing the target compound.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the compound is achieved using HPLC.[1]

-

Structural Elucidation: The structure of the isolated molecule is confirmed using 1D and 2D NMR and Mass Spectrometry.[1]

Total Synthesis Approach

A hypothetical total synthesis pathway provides a framework for the chemical production of this compound, which is valuable as a chiral building block in pharmaceutical manufacturing.[1]

Hypothetical Protocol:

-

Starting Material: The synthesis could commence with a precursor such as 4-hydroxyacetophenone.[1]

-

Reaction Sequence: A series of reactions would follow, which could include:

-

Protection of the phenolic hydroxyl group.

-

Alpha-bromination of the ketone.

-

Reduction of the ketone to a secondary alcohol.

-

Williamson ether synthesis to introduce the methoxy group.

-

Deprotection of the phenolic hydroxyl group.

-

Biosynthesis and Biological Context

Understanding the biosynthesis of this compound provides insight into its natural origin and potential biological role.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to occur via the enzymatic transformation of its precursor, tyrosol.[1] The key transformation is a methylation reaction catalyzed by O-methyltransferase (OMT) enzymes, which add a methyl group to the secondary alcohol of the ethanol side chain.[1]

References

Elucidation of the Chemical Structure of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound of interest in pharmaceutical and natural product research. This document outlines the key analytical techniques and a plausible synthetic route for obtaining this molecule, presenting data in a clear and accessible format for researchers.

Chemical Structure and Properties

This compound possesses a chiral center and is a derivative of tyrosol, a well-known antioxidant.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | PubChem[2] |

| Molecular Weight | 168.19 g/mol | PubChem[2] |

| IUPAC Name | 4-(2-hydroxy-1-methoxyethyl)phenol | PubChem[2] |

| InChI Key | UHDDGONMYAQWBV-UHFFFAOYSA-N | Benchchem[1] |

| CAS Number | Not available | |

| Appearance | Predicted: White to off-white solid |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic, methine, methylene, and methoxy protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | Doublet | 2H | Ar-H (ortho to -CH(OCH₃)CH₂OH) |

| ~6.80 | Doublet | 2H | Ar-H (meta to -CH(OCH₃)CH₂OH) |

| ~4.30 | Triplet | 1H | -CH(OCH₃)- |

| ~3.60 | Doublet | 2H | -CH₂OH |

| ~3.25 | Singlet | 3H | -OCH₃ |

| ~5.0 (variable) | Broad Singlet | 1H | Ar-OH |

| ~2.0 (variable) | Broad Singlet | 1H | -CH₂OH |

2.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

The predicted ¹³C NMR spectrum would show nine distinct carbon signals, corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~156.0 | Ar-C (C-OH) |

| ~131.0 | Ar-C (ipso) |

| ~128.0 | Ar-C (ortho) |

| ~115.0 | Ar-C (meta) |

| ~85.0 | -CH(OCH₃)- |

| ~68.0 | -CH₂OH |

| ~57.0 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1100 | Strong | C-O stretch (alcohol and ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 151 | Low | [M - OH]⁺ |

| 137 | High | [M - CH₂OH]⁺ |

| 122 | High | [M - CH₂OH - CH₃]⁺ |

| 107 | Very High | [HOC₆H₄CH]⁺ (Base Peak) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from the readily available 4-hydroxyacetophenone.[1] This multi-step synthesis involves protection of the phenolic hydroxyl group, alpha-bromination, methoxy substitution, and finally, reduction of the ketone.

3.1.1. Step 1: Protection of 4-hydroxyacetophenone

-

Objective: To protect the reactive phenolic hydroxyl group to prevent side reactions in subsequent steps.

-

Procedure:

-

Dissolve 4-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or dichloromethane.

-

Add a base, for example, potassium carbonate (1.5 equivalents).

-

Add a protecting group reagent, such as benzyl bromide (1.1 equivalents), dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the resulting 4-(benzyloxy)acetophenone by recrystallization or column chromatography.

-

3.1.2. Step 2: α-Bromination of 4-(benzyloxy)acetophenone

-

Objective: To introduce a bromine atom at the alpha-position to the carbonyl group, which can then be substituted.

-

Procedure:

-

Dissolve 4-(benzyloxy)acetophenone (1 equivalent) in a solvent like diethyl ether or tetrahydrofuran.

-

Add bromine (1 equivalent) dropwise at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one.

-

3.1.3. Step 3: Methoxylation

-

Objective: To substitute the bromine atom with a methoxy group.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol at 0 °C.

-

Add a solution of 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one (1 equivalent) in methanol to the sodium methoxide solution at 0 °C.

-

Stir the mixture at room temperature for 6-12 hours.

-

Neutralize the reaction with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-(benzyloxy)phenyl)-2-methoxyethan-1-one.

-

3.1.4. Step 4: Reduction of the Ketone and Deprotection

-

Objective: To reduce the ketone to a secondary alcohol and remove the benzyl protecting group.

-

Procedure:

-

Dissolve 1-(4-(benzyloxy)phenyl)-2-methoxyethan-1-one (1 equivalent) in methanol.

-

Add a reducing agent, such as sodium borohydride (1.5 equivalents), in portions at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

For deprotection, the reaction mixture can be subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This will simultaneously reduce the ketone and cleave the benzyl ether.

-

Alternatively, after the borohydride reduction, the benzyl group can be removed by other methods, such as using a different catalyst or acidic conditions, though this may be less efficient.

-

After the reaction is complete, filter the catalyst (if used) and remove the solvent.

-

Purify the final product, this compound, by column chromatography on silica gel.

-

Isolation from Natural Sources

This compound has been isolated from plant sources such as Allium paradoxum.[1] The general procedure involves:

-

Extraction: The plant material is extracted with a solvent like methanol.[1]

-

Partitioning: The crude extract is partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.[1]

-

Chromatography: The fractions containing the target compound are further purified using column chromatography (e.g., silica gel) followed by High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[1]

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis of this compound from 4-hydroxyacetophenone.

References

Spectroscopic and Methodological Profile of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and experimental protocols related to 2-Methoxy-2-(4-hydroxyphenyl)ethanol. This compound, identified as a derivative of the antioxidant tyrosol, is of interest for its potential applications in pharmaceutical development.[1] This document summarizes the available spectroscopic data, outlines methods for its isolation and synthesis, and presents a logical workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] While experimentally obtained high-resolution spectra are not publicly available in detail, predicted data and data from structurally similar compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules.[1] Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the compound's functional groups, which include a 1,4-disubstituted benzene ring, a secondary alcohol, and a methoxy ether.[1]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound [1]

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| H-2', H-6' (Aromatic) | ~7.20 (d) | C-1 (Benzylic) | ~85.0 |

| H-3', H-5' (Aromatic) | ~6.80 (d) | C-2 (Methylene) | ~67.0 |

| H-1 (Methine) | ~4.20 (dd) | C-1' (Aromatic Quaternary) | ~131.0 |

| H-2 (Methylene) | ~3.60 (m) | C-2', C-6' (Aromatic) | ~128.0 |

| -OCH₃ (Methoxy) | ~3.25 (s) | C-3', C-5' (Aromatic) | ~115.0 |

| -OH (Alcohol) | Variable | C-4' (Aromatic Quaternary) | ~157.0 |

| -OH (Phenol) | Variable | -OCH₃ (Methoxy) | ~56.0 |

Note: Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

For comparative purposes, the experimental ¹H and ¹³C NMR data for the structurally related compound, 2-Methoxy-2-phenylethanol, which lacks the para-hydroxyl group on the phenyl ring, are provided in Table 2.

Table 2: Experimental ¹H and ¹³C NMR Spectroscopic Data for 2-Methoxy-2-phenylethanol in CDCl₃ [2]

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.36-7.24 (m, 5H) | Aromatic Quaternary Carbon | 138.4 |

| CH-O | 4.20 (dd, J = 8.3, 3.9 Hz, 1H) | Aromatic CH Carbons | 128.8, 128.4, 127.2 |

| -CH₂OH | 3.68-3.57 (m, 2H) | CH-O | 84.3 |

| -OCH₃ | 3.27 (s, 3H) | -CH₂OH | 67.3 |

| -OH | 2.85 (s, 1H) | -OCH₃ | 55.7 |

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Specific IR data for this compound is not currently published. However, the spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), methoxy (C-O), and aromatic (C=C) functional groups present in the molecule.

Experimental Protocols

Isolation from Natural Sources

This compound has been successfully isolated from the bulbs of Allium paradoxum.[1] The general procedure involves a multi-step extraction and purification process.

1. Extraction: The plant material is first extracted with a solvent such as methanol.[1]

2. Partitioning: The resulting extract is then partitioned between water and n-butanol to separate compounds based on their polarity.[1]

3. Chromatographic Purification: Further purification is achieved using column chromatography to separate the components of the butanol and chloroform-methanol extracts. The final purification of this compound is performed using High-Performance Liquid Chromatography (HPLC).[1]

4. Structural Elucidation: The definitive structure of the isolated compound is confirmed through a combination of one-dimensional and two-dimensional NMR spectroscopy and mass spectrometry.[1]

Synthetic Approach

A hypothetical synthetic pathway for this compound can be proposed starting from 4-hydroxyacetophenone.[1] This approach would likely involve the following key steps:

1. Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the phenolic hydroxyl group of 4-hydroxyacetophenone would first be protected with a suitable protecting group.

2. Nucleophilic Substitution: The protected 4-hydroxyacetophenone would then undergo a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide, to introduce the methoxy group at the alpha-position of the ketone.

3. Carbonyl Reduction: The resulting ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. This step is crucial as it creates the stereocenter of the molecule.

4. Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield this compound.[1]

Visualizations

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a natural source.

Caption: General workflow for the isolation and characterization of this compound.

References

A Technical Guide to the Isolation of 2-Methoxy-2-(4-hydroxyphenyl)ethanol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound identified in select plant species. The document details the necessary experimental protocols, presents available quantitative data, and visualizes the isolation workflow and related molecular concepts for enhanced clarity.

Introduction

This compound, also known as 2-methoxy tyrosol, is a derivative of the well-known phenolic compound tyrosol. Its defining structural feature is the presence of a methoxy group, which distinguishes it from tyrosol.[1] While research on this specific compound is not as extensive as on its parent molecule, it has been successfully isolated from plant sources, notably from the bulbs of Allium paradoxum and has also been identified in Dystaenia takeshimana, Angelica tenuissima, Ostericum koreanum, Coriandrum sativum, and Allium victorialis var. platyphyllum.[1]

Recent studies have indicated that this compound possesses pharmacological activity, specifically as an anti-inflammatory agent. This suggests its potential as a lead compound for further investigation in drug discovery and development. This guide aims to provide the necessary technical information for researchers interested in isolating and studying this compound from its natural sources.

Data Presentation

The following table summarizes the quantitative data and methodologies for the isolation of this compound from its primary documented plant source.

| Parameter | Details | Reference |

| Plant Source | Allium paradoxum (bulbs) | |

| Starting Material | 1600 g of air-dried, powdered bulbs | |

| Extraction Method | Stepwise maceration with solvents of increasing polarity | |

| Purification Techniques | Column Chromatography, High-Performance Liquid Chromatography (HPLC) | |

| Final Yield | 129 mg | |

| Calculated Yield (%) | Approximately 0.008% (w/w) | |

| Structural Elucidation | 1D & 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from the bulbs of Allium paradoxum, based on published research.

Plant Material and Extraction

-

Air-dry the bulbs of Allium paradoxum and finely powder them using a mill.

-

Perform a four-step extraction on 1600 g of the powdered material at room temperature using the maceration method.

-

For each step, use 6 L of the respective solvent and allow for occasional stirring. Repeat each solvent extraction three times. The solvent sequence, in order of increasing polarity, is:

-

Hexane

-

Chloroform

-

Chloroform-methanol (9:1)

-

Methanol

-

-

Concentrate the chloroform-methanol (9:1) and methanol extracts under vacuum.

Fractionation

-

Partition the concentrated methanol extract between water and butanol to separate compounds based on polarity.

Purification

-

Subject the butanol and chloroform-methanol extracts to column chromatography to isolate fractions rich in phenolic compounds.

-

Further purify the target fraction from the chloroform-methanol extract (designated as A.P. CM-3 in the source literature) using High-Performance Liquid Chromatography (HPLC).

-

Employ a semi-preparative C18 column (e.g., Novapak® 7.8 x 300 mm) with an isocratic mobile phase of H₂O–CH₃OH (35:65) for the final purification of this compound.

Structural Elucidation

-

Confirm the chemical structure of the isolated compound using spectroscopic methods, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound, its structural relationship to tyrosol, and its proposed biological role.

Caption: Isolation workflow for this compound.

Caption: Structural comparison of Tyrosol and its methoxy derivative.

References

An In-depth Technical Guide to 2-Methoxy-2-(4-hydroxyphenyl)ethanol

This technical guide provides a comprehensive overview of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its isolation and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identifiers and Physicochemical Properties

| Identifier/Property | Value | Source |

| PubChem CID | 22297411 | [2] |

| Molecular Formula | C₉H₁₂O₃ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| IUPAC Name | 4-(2-hydroxy-1-methoxyethyl)phenol | [2] |

| Synonyms | 2-Methoxy-2-(4'-hydroxyphenyl)ethanol, 4-(2-hydroxy-1-methoxyethyl)phenol | [2] |

| InChI | InChI=1S/C9H12O3/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9-11H,6H2,1H3 | [2] |

| InChI Key | UHDDGONMYAQWBV-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 168.078644241 Da | [2] |

| Monoisotopic Mass | 168.078644241 Da | [2] |

| Topological Polar Surface Area | 49.7 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

Experimental Protocols

Detailed methodologies for the isolation of this compound from a natural source and a hypothetical total synthesis pathway are presented below.

This protocol describes the extraction and purification of this compound from the bulbs of Allium paradoxum.[1]

1. Extraction:

- Air-dry the bulbs of Allium paradoxum.

- Grind the dried bulbs into a fine powder.

- Macerate the powder with methanol (MeOH) at room temperature.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Solvent Partitioning:

- Suspend the crude methanol extract in water.

- Perform sequential liquid-liquid partitioning with n-butanol (BuOH).

- Separate the layers and concentrate the n-butanol fraction to yield the butanol-soluble extract.

3. Chromatographic Purification:

- Subject the butanol-soluble extract to column chromatography on a silica gel column.

- Elute the column with a gradient solvent system of chloroform-methanol.

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Pool the fractions containing the target compound.

- Perform final purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

4. Structural Elucidation:

- Confirm the structure of the isolated compound using spectroscopic methods, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

A potential synthetic route to this compound can commence from 4-hydroxyacetophenone.[1] This pathway focuses on the strategic introduction of the methoxy group and the creation of the chiral center.

1. Protection of the Phenolic Hydroxyl Group:

- Protect the hydroxyl group of 4-hydroxyacetophenone with a suitable protecting group (e.g., benzyl ether) to prevent its interference in subsequent reactions.

2. Nucleophilic Substitution:

- React the protected 4-hydroxyacetophenone with a methoxide source, such as sodium methoxide, to introduce the methoxy group at the alpha-carbon of the ketone.

3. Carbonyl Reduction:

- Reduce the resulting ketone to a secondary alcohol using a reducing agent (e.g., sodium borohydride). This step is crucial as it establishes the chiral center of the molecule.

4. Deprotection:

- Remove the protecting group from the phenolic hydroxyl group to yield the final product, this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a logical diagram of its hypothetical synthesis.

Caption: Isolation workflow for this compound.

Caption: Hypothetical synthesis of this compound.

References

Physical and chemical characteristics of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound of interest in various scientific domains. This document collates available data on its properties, outlines experimental protocols for its isolation and synthesis, and discusses its analytical characterization. The guide is intended to serve as a foundational resource for professionals in research, and drug development.

Introduction

This compound is a derivative of tyrosol, a well-known antioxidant found in sources such as olive oil.[1] Its structure is characterized by a 4-hydroxyphenyl group attached to an ethanol backbone, with a methoxy group at the secondary carbon of the ethanol chain. This structural modification distinguishes it from its parent compound, tyrosol, and suggests potentially unique chemical and biological properties.[1] The presence of a chiral center also indicates the potential for stereoisomers with distinct biological activities. This guide will delve into the known physical and chemical properties of this compound, detail relevant experimental procedures, and provide visualizations of key processes.

Physical and Chemical Properties

Currently, there is a notable scarcity of experimentally determined physical property data for this compound in publicly accessible literature. Much of the available information is derived from computational predictions or is extrapolated from related compounds.

Tabulated Physical and Chemical Data

The following tables summarize the available identifying and computed physicochemical properties for this compound.

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 4-(2-hydroxy-1-methoxyethyl)phenol | PubChem |

| Molecular Formula | C₉H₁₂O₃ | PubChem[2] |

| Molecular Weight | 168.19 g/mol | PubChem[2] |

| Canonical SMILES | COC(CO)C1=CC=C(C=C1)O | PubChem |

| InChI Key | UHDDGONMYAQWBV-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | Not available |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 168.078644241 | PubChem[2] |

| Monoisotopic Mass | 168.078644241 | PubChem[2] |

| Topological Polar Surface Area | 49.7 Ų | PubChem[2] |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 119 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented. However, based on its structure and the isolation of similar natural products, the following methodologies are proposed.

Isolation from Natural Sources

This compound has been isolated from botanical sources, such as the bulbs of Allium paradoxum.[1] A general protocol for its extraction and purification is as follows:

-

Extraction: The plant material is first extracted with a polar solvent like methanol to obtain a crude extract.[1]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for instance, between water and butanol, to separate compounds based on their polarity.[1]

-

Chromatographic Purification: The butanol fraction is further purified using column chromatography.[1]

-

Final Purification: High-Performance Liquid Chromatography (HPLC) is employed for the final isolation and purification of the compound.[1]

Hypothetical Total Synthesis

A plausible synthetic route for this compound can be envisioned starting from 4-hydroxyacetophenone. This hypothetical pathway is outlined below.

-

Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxyacetophenone is protected to prevent its interference in subsequent reactions.

-

α-Halogenation: The α-carbon to the carbonyl group is halogenated, typically with bromine or chlorine.

-

Nucleophilic Substitution: The halogen is displaced by a methoxide group through a nucleophilic substitution reaction using a reagent like sodium methoxide.[1]

-

Carbonyl Reduction: The ketone is reduced to a secondary alcohol, creating the chiral center of the molecule.[1]

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product.[1]

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring, a methine proton (CH-O), methylene protons (-CH₂OH), and methoxy protons (-OCH₃).[1]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the aromatic ring, the methine carbon, the methylene carbon, and the methoxy carbon.[1]

-

2D NMR: Techniques such as COSY, HSQC, and HMBC would be crucial for confirming the connectivity of protons and carbons within the molecule.

Mass Spectrometry (MS)

Biological Activity and Signaling Pathways

To date, there are no specific studies detailing the biological activity or the signaling pathways associated with this compound. Its structural similarity to tyrosol, a known antioxidant, suggests that it may possess similar free-radical scavenging properties.[1] Further research is required to elucidate its pharmacological profile and to identify any potential interactions with cellular signaling cascades.

Visualizations

Hypothetical Synthesis Workflow

Caption: A flowchart illustrating a potential synthetic route.

Analytical Workflow for Structural Elucidation

Caption: Workflow for purification and structural analysis.

Conclusion

This compound represents an intriguing molecule with potential for further scientific investigation. While current knowledge about its specific physical and chemical properties is limited, this guide provides a consolidated summary of the available information and outlines logical next steps for its synthesis and characterization. The lack of biological data presents a clear opportunity for future research to explore its pharmacological potential and to understand its role, if any, in biological signaling pathways. This document serves as a call for further empirical studies to fully elucidate the characteristics of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. Given the limited direct experimental data for this specific compound, this guide leverages information on the closely related compound, tyrosol, and established protocols for the analysis of phenolic compounds to provide a robust framework for its characterization.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | PubChem[1] |

| Molecular Weight | 168.19 g/mol | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 168.078644241 | PubChem[1] |

| Topological Polar Surface Area | 49.7 Ų | PubChem[1] |

Note: These properties are computationally derived and should be confirmed by experimental analysis.

Solubility Profile

Direct experimental solubility data for this compound is not extensively documented. However, the solubility of the structurally similar compound tyrosol (2-(4-hydroxyphenyl)ethanol) offers a valuable point of reference. The primary structural difference is the presence of a methoxy group on the ethanol side chain in the target compound.[2]

Table 2: Experimental Solubility of Tyrosol

| Solvent | Solubility | Source |

| Ethanol | ~5 mg/mL | Cayman Chemical[3] |

| DMSO | ~20 mg/mL | Cayman Chemical[3] |

| Dimethylformamide (DMF) | ~20 mg/mL | Cayman Chemical[3] |

| PBS (pH 7.2) | ~3 mg/mL | Cayman Chemical[3] |

| Water | Slightly soluble | ResearchGate[4] |

| Water (Predicted) | 25.3 g/L | FooDB[5] |

Based on its chemical structure and the data for tyrosol, this compound is expected to be soluble in polar organic solvents and slightly soluble in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, PBS pH 7.4)

-

Glass flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent.

-

Securely stopper the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant. To separate any undissolved solid, centrifuge the aliquot.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Repeat the sampling and analysis at different time points until the concentration remains constant, confirming that equilibrium has been reached.

Solubility Determination Workflow

Stability Profile

The stability of phenolic compounds is influenced by several factors, including pH, temperature, and light exposure. Phenolic compounds are generally more stable in acidic conditions and can be susceptible to degradation at higher temperatures and upon exposure to UV light.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of pH, temperature, and light on the integrity of this compound.

Objective: To assess the stability of this compound under various environmental conditions.

Materials:

-

This compound stock solution

-

Buffers of various pH values (e.g., pH 3, 7, 9)

-

Temperature-controlled chambers/incubators

-

Photostability chamber with controlled light exposure (ICH Q1B guidelines)[8][9]

-

Light-protective containers (e.g., amber vials or aluminum foil-wrapped vials)

-

Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS to separate and quantify the parent compound and any degradation products)

Procedure:

pH Stability:

-

Prepare solutions of this compound in buffers of different pH values.

-

Store the solutions at a constant temperature in the dark.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

-

Analyze the samples to determine the concentration of the parent compound and identify any degradation products.

Thermal Stability (Accelerated Stability Testing):

-

Store aliquots of a solution of this compound at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.[10][11]

-

Include a control sample stored at a lower, reference temperature (e.g., 4°C).

-

At predetermined time points, remove samples and analyze for degradation.

Photostability:

-

Expose solutions of this compound to a controlled light source as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][12]

-

Simultaneously, store control samples protected from light (dark controls) under the same temperature conditions.[9]

-

At the end of the exposure period, analyze both the light-exposed and dark control samples to differentiate between light-induced and thermally-induced degradation.

Stability Assessment Workflow

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization based on its physicochemical properties, data from the closely related compound tyrosol, and established analytical protocols. The provided methodologies for determining solubility and assessing stability will enable researchers and drug development professionals to generate the necessary data to understand and control the behavior of this compound in various applications. It is recommended that the computationally derived properties be confirmed experimentally to build a robust data package for this molecule.

References

- 1. 2-Methoxy-2-(4'-hydroxyphenyl)ethanol | C9H12O3 | CID 22297411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound tyrosol (FDB031233) - FooDB [foodb.ca]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. ema.europa.eu [ema.europa.eu]

- 9. q1scientific.com [q1scientific.com]

- 10. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. database.ich.org [database.ich.org]

Technical Guide: Predicted NMR Spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol. This document outlines the expected chemical shifts and coupling patterns, a detailed experimental protocol for acquiring high-quality NMR data, and a logical workflow for the entire process. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on established principles of NMR spectroscopy and analysis of its constituent functional groups, including a 1,4-disubstituted benzene ring, a secondary alcohol, and a methoxy ether.[1] The aromatic region of the ¹H NMR spectrum is anticipated to exhibit a characteristic AA'BB' system for the para-substituted phenyl group.[1] The aliphatic region will feature signals for the methine proton (CH-O), the methylene protons (-CH₂OH), and the methoxy protons (-OCH₃).[1]

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.20 | Doublet | 2H | ~8.5 |

| H-3', H-5' (Aromatic) | ~6.80 | Doublet | 2H | ~8.5 |

| H-1 (Methine) | ~4.20 | Doublet of Doublets | 1H | J(H1-H2a) ≈ 7.0, J(H1-H2b) ≈ 4.0 |

| H-2 (Methylene) | ~3.60 | Multiplet | 2H | |

| -OCH₃ (Methoxy) | ~3.25 | Singlet | 3H | |

| Ar-OH (Phenolic) | Variable | Broad Singlet | 1H | |

| -CH₂OH (Alcohol) | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Aromatic, C-OH) | ~156.0 |

| C-1' (Aromatic Quaternary) | ~131.0 |

| C-2', C-6' (Aromatic) | ~128.0 |

| C-3', C-5' (Aromatic) | ~115.0 |

| C-1 (Benzylic, C-O) | ~85.0 |

| C-2 (Methylene, C-OH) | ~67.0 |

| -OCH₃ (Methoxy) | ~56.0 |

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is particularly useful for observing exchangeable protons like hydroxyls.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended.

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v) for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube securely.

-

2. Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Receiver Gain: Optimized for the sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Receiver Gain: Optimized for the sample.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

References

Mass Spectrometry of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a phenolic compound of interest in various research fields. This document outlines the predicted fragmentation patterns, detailed experimental protocols for analysis, and relevant data presented in a clear and accessible format.

Introduction

This compound is a derivative of tyrosol, a naturally occurring phenolic compound.[1] Its chemical structure, featuring a methoxy group on the ethanol side chain, distinguishes it from its parent compound. The molecular formula of this compound is C9H12O3, and it has a molecular weight of 168.19 g/mol .[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices, including biological and botanical samples.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

The primary fragmentation pathways are expected to involve cleavages at the benzylic position and rearrangements involving the hydroxyl and methoxy groups. The key predicted fragmentation steps are illustrated in the diagram below.

Caption: Predicted EI fragmentation pathway of this compound.

Table 1: Predicted m/z values and corresponding fragment ions for this compound.

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

| 168 | [C9H12O3]+• (Molecular Ion) | - |

| 150 | [C9H10O2]+• | H2O |

| 137 | [C8H9O2]+ | •CH2OH or •OCH3 |

| 107 | [C7H7O]+ | CH2O from m/z 137 |

| 93 | [C6H5O]+ | CO from m/z 107 |

The most characteristic fragmentation is expected to be the cleavage of the C-C bond alpha to the aromatic ring, leading to the formation of a stable benzylic cation.

Experimental Protocols

A robust and reliable method for the analysis of this compound in complex matrices, such as plant extracts, can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl groups, derivatization is recommended to improve chromatographic separation and peak shape.

Sample Preparation from Plant Material

-

Extraction: Macerate the dried and powdered plant material with a suitable solvent, such as methanol or a mixture of methanol and water.[3][4][5]

-

Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure or a stream of nitrogen to obtain a concentrated extract.[3]

-

Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

Derivatization (Silylation)

To increase volatility and thermal stability, the hydroxyl groups of this compound should be derivatized, for example, by silylation.

-

Reagent: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Procedure: To the dried extract, add a mixture of the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

GC-MS Analysis

The following is a general GC-MS protocol that can be optimized for specific instrumentation and applications.

Table 2: Suggested GC-MS Parameters for the Analysis of Derivatized this compound.

| Parameter | Suggested Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

| Scan Mode | Full Scan |

Experimental Workflow

The overall workflow for the analysis of this compound from a plant matrix is depicted below.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While specific experimental data for this compound is limited, the predicted fragmentation patterns and the detailed experimental protocols, based on the analysis of structurally similar compounds, offer a robust starting point for researchers. The provided workflows and parameters can be adapted to specific laboratory settings and research objectives, enabling the reliable identification and quantification of this phenolic compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. ymdb.ca [ymdb.ca]

- 3. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Technical Overview of its Potential Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-(4-hydroxyphenyl)ethanol is a phenolic compound that has been identified in select botanical sources. As a derivative of the well-studied antioxidant tyrosol, it is postulated to possess significant biological activities, including antioxidant and anti-inflammatory properties. This technical guide synthesizes the current, albeit limited, understanding of this compound, drawing parallels from its structural analogs to infer its potential mechanisms of action and biological relevance. Due to the nascent stage of research on this specific molecule, this document also highlights the existing knowledge gaps and outlines potential avenues for future investigation. All quantitative data and experimental protocols provided are based on structurally related compounds and should be considered illustrative pending direct experimental validation for this compound.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites that have garnered significant attention for their diverse health-promoting properties. This compound, a methoxylated derivative of tyrosol, belongs to this family. While research directly focusing on this compound is sparse, its structural similarity to tyrosol and other phenolic compounds suggests a potential for analogous biological effects. This whitepaper aims to provide a comprehensive overview of the potential biological relevance of this compound, with a focus on its synthesis, potential antioxidant and anti-inflammatory activities, and putative modulation of key cellular signaling pathways.

Chemical Profile and Synthesis

This compound is characterized by a p-hydroxyphenyl group attached to a methoxylated ethanol backbone.[1] Its chemical structure suggests potential for hydrogen-donating antioxidant activity, a hallmark of many phenolic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| IUPAC Name | 4-(2-hydroxy-1-methoxyethyl)phenol | [2] |

| SMILES | COC(CO)C1=CC=C(O)C=C1 | [2] |

| Predicted logP | 0.6 | [2] |

A hypothetical total synthesis pathway could commence from a readily available precursor like 4-hydroxyacetophenone, involving a series of reactions including protection of the phenolic hydroxyl group, α-halogenation, nucleophilic substitution with methoxide, carbonyl reduction, and final deprotection.[1]

Potential Biological Activities

Direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature. However, based on the well-documented activities of its parent compound, tyrosol, and other methoxylated phenolic compounds, we can extrapolate its potential biological relevance.

Antioxidant Activity

Phenolic compounds are renowned for their ability to scavenge free radicals and mitigate oxidative stress. This activity is primarily attributed to their hydroxyl groups, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant potential of this compound is likely, though not yet experimentally confirmed.

Table 2: Hypothetical Antioxidant Activity of this compound (Illustrative Data Based on Tyrosol Derivatives)

| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| DPPH Radical Scavenging | Data Not Available | Tyrosol | >100 |

| ABTS Radical Scavenging | Data Not Available | Tyrosol | ~50 |

| Cellular Antioxidant Assay | Data Not Available | Quercetin | ~10 |

Note: The IC₅₀ values for this compound are not available in the current literature. The provided data for tyrosol and quercetin are for comparative purposes only.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various pathologies. Many phenolic compounds exhibit anti-inflammatory effects by modulating inflammatory signaling pathways. Tyrosol has been shown to possess anti-inflammatory properties.[3] It is plausible that this compound shares this activity.

Table 3: Hypothetical Anti-inflammatory Activity of this compound (Illustrative Data Based on Tyrosol)

| Assay | Endpoint | Effect |

| LPS-stimulated Macrophages | Nitric Oxide (NO) Production | Data Not Available |

| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Secretion | Data Not Available |

Note: No experimental data is currently available for the anti-inflammatory effects of this compound.

Potential Mechanisms of Action: Signaling Pathway Modulation

The biological effects of phenolic compounds are often mediated through their interaction with and modulation of intracellular signaling pathways. Based on studies of related compounds, this compound may influence the Nrf2 and MAPK signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. Many phenolic compounds are known activators of the Nrf2 pathway.[4][5][6][7]

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Aberrant MAPK signaling is implicated in numerous diseases. Some phenolic compounds have been shown to inhibit MAPK signaling, thereby exerting anti-inflammatory effects.[8][9][10]

Experimental Protocols (Illustrative)

The following protocols are provided as examples of how the biological activities of this compound could be assessed. These are generalized protocols and would require optimization for this specific compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound in methanol.

-

Assay Procedure : In a 96-well plate, add a small volume of the compound dilutions. Add the DPPH solution to each well.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

-

Cell Culture : Seed cells (e.g., HepG2) in a 96-well plate and grow to confluency.

-

Loading : Wash the cells and incubate with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound at various concentrations.

-

Induction of Oxidative Stress : After incubation, wash the cells and add a free radical initiator (e.g., AAPH).

-

Measurement : Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.

-

Analysis : Calculate the area under the curve and determine the CAA units or IC₅₀ value relative to a standard antioxidant like quercetin.[11][12]

Western Blot for Nrf2 Activation

This technique can be used to assess the translocation of Nrf2 to the nucleus.

-

Cell Treatment : Treat cells with this compound for a specified time.

-

Fractionation : Isolate the cytoplasmic and nuclear fractions of the cell lysates.

-

Protein Quantification : Determine the protein concentration of each fraction.

-

Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Probe the membrane with primary antibodies against Nrf2 and loading controls (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction), followed by secondary antibodies.

-

Detection : Visualize the protein bands using a chemiluminescence detection system.

Conclusion and Future Directions

This compound represents an understudied phenolic compound with theoretical potential for antioxidant and anti-inflammatory activities. While its structural relationship to tyrosol provides a strong rationale for these properties, direct experimental evidence is critically needed. Future research should focus on:

-

Quantitative Biological Evaluation : Performing in vitro assays (e.g., DPPH, ABTS, ORAC, cellular antioxidant assays) to determine the antioxidant capacity of the pure compound and establish its IC₅₀ values.

-

Anti-inflammatory Screening : Investigating its effects on inflammatory markers in relevant cell models (e.g., LPS-stimulated macrophages).

-

Mechanism of Action Studies : Elucidating its impact on key signaling pathways such as Nrf2 and MAPK through techniques like Western blotting, qPCR, and reporter gene assays.

-

In Vivo Studies : Should in vitro studies yield promising results, progressing to animal models to assess its bioavailability, efficacy, and safety.

The comprehensive characterization of this compound will be crucial to unlocking its potential as a novel bioactive compound for applications in the pharmaceutical and nutraceutical industries.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. 2-Methoxy-2-(4'-hydroxyphenyl)ethanol | C9H12O3 | CID 22297411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]

- 4. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Over-expression of Nrf2 diminishes ethanol-induced oxidative stress and apoptosis in neural crest cells by inducing an antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes [PeerJ] [peerj.com]

- 7. mdpi.com [mdpi.com]

- 8. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a valuable building block in the development of various pharmaceutical compounds. The synthesis is presented as a three-step process commencing with the commercially available starting material, 4-acetoxystyrene. The protocol includes epoxidation, subsequent regioselective ring-opening with methoxide, and final deprotection to yield the target molecule. This application note offers a comprehensive guide, including a summary of quantitative data, detailed experimental procedures, and graphical representations of the synthetic workflow and reaction pathway.

Data Presentation

The following table summarizes the anticipated quantitative data for the three-step synthesis of this compound. The values are based on typical yields for analogous reactions reported in the chemical literature.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 1 | Epoxidation | 4-Acetoxystyrene | 4-(Oxiran-2-yl)phenyl acetate | 178.18 | 1.10 | 0.99 | ~90 | >95 |

| 2 | Ring-Opening | 4-(Oxiran-2-yl)phenyl acetate | (4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate | 210.23 | 1.30 | 1.17 | ~90 | >95 |

| 3 | Deprotection | (4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate | This compound | 168.19 | 1.04 | 0.99 | ~95 | >98 |

Experimental Protocols

This section details the methodologies for the key experiments in the synthesis of this compound.

Step 1: Epoxidation of 4-Acetoxystyrene

Objective: To synthesize 4-(oxiran-2-yl)phenyl acetate from 4-acetoxystyrene.

Materials:

-

4-Acetoxystyrene (1.0 g, 6.17 mmol)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.52 g, ~6.78 mmol)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-acetoxystyrene (1.0 g, 6.17 mmol) in 40 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.52 g, ~6.78 mmol) in 10 mL of dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of 4-acetoxystyrene over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium sulfite solution and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (twice) and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 4-(oxiran-2-yl)phenyl acetate, is obtained as a colorless oil and can be used in the next step without further purification.

Step 2: Ring-Opening of 4-(Oxiran-2-yl)phenyl acetate

Objective: To synthesize (4-(1-methoxy-2-hydroxyethyl)phenyl) acetate via regioselective ring-opening of the epoxide.

Materials:

-

4-(Oxiran-2-yl)phenyl acetate (from Step 1, ~6.17 mmol)

-

Sodium methoxide (0.33 g, 6.17 mmol)

-

Methanol, anhydrous (30 mL)

-

Ammonium chloride, saturated aqueous solution

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium methoxide (0.33 g, 6.17 mmol) to 20 mL of anhydrous methanol in a 100 mL round-bottom flask with stirring.

-

Dissolve the crude 4-(oxiran-2-yl)phenyl acetate from Step 1 in 10 mL of anhydrous methanol.

-

Add the epoxide solution to the sodium methoxide solution at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (4-(1-methoxy-2-hydroxyethyl)phenyl) acetate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Deprotection of (4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate

Objective: To hydrolyze the acetate protecting group to obtain the final product, this compound.

Materials:

-

(4-(1-Methoxy-2-hydroxyethyl)phenyl) acetate (from Step 2, ~5.55 mmol)

-

Potassium carbonate (1.53 g, 11.1 mmol)

-

Methanol (40 mL)

-

Deionized water (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

Procedure:

-

Dissolve the purified (4-(1-methoxy-2-hydroxyethyl)phenyl) acetate from Step 2 in a mixture of 40 mL of methanol and 10 mL of deionized water in a 100 mL round-bottom flask.

-

Add potassium carbonate (1.53 g, 11.1 mmol) to the solution.

-

Stir the mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture to pH 7 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis of this compound.

Caption: Chemical pathway for the synthesis of this compound.

Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol, a valuable chiral building block in pharmaceutical development. Two primary synthetic strategies are presented: the asymmetric reduction of a prochiral ketone precursor and a chemoenzymatic approach involving enzymatic hydroxylation. Detailed experimental procedures, data tables for expected outcomes, and workflow visualizations are provided to guide researchers in the successful synthesis of the target enantiomers.

Introduction

This compound is a chiral molecule of significant interest in medicinal chemistry and drug development. The stereochemistry at the benzylic position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation. This document outlines two effective strategies for obtaining enantiomerically enriched this compound.

Route 1 focuses on the asymmetric reduction of 4-hydroxy-α-methoxyacetophenone. This classic approach utilizes well-established chiral reducing agents or enzymatic catalysts to set the stereocenter.

Route 2 presents a chemoenzymatic strategy involving the synthesis of 4-(1-methoxyethyl)phenol followed by a highly enantioselective enzymatic hydroxylation step catalyzed by Vanillyl Alcohol Oxidase (VAO).

Route 1: Asymmetric Reduction of 4-hydroxy-α-methoxyacetophenone

This synthetic pathway involves two main stages: the synthesis of the ketone precursor, 4-hydroxy-α-methoxyacetophenone, followed by its enantioselective reduction.

Workflow for Route 1

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol using High-Performance Liquid Chromatography (HPLC). As a key intermediate and potential bioactive molecule, obtaining high-purity this compound is crucial for further research and development. This document provides a comprehensive protocol for reversed-phase HPLC, including instrument parameters, mobile phase preparation, and a sample purification workflow. The presented method is designed to be a starting point for optimization, enabling researchers to achieve high purity and recovery of the target compound.

Introduction

This compound is a phenolic alcohol and a derivative of tyrosol, a naturally occurring antioxidant.[1] Its chemical structure, featuring a hydroxyl group on a benzene ring and an ethanol side chain with a methoxy group, makes it a compound of interest in various scientific disciplines, including medicinal chemistry and natural product research.[1] High-purity samples are essential for accurate biological and chemical studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of individual compounds from complex mixtures.[1][2][3][4][5][6] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like phenolic alcohols.[7] This application note outlines a preparative HPLC method for the purification of this compound.

Experimental Protocols

This section provides a detailed methodology for the HPLC purification of this compound.

Materials and Reagents

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Acid: Formic acid (or acetic acid), analytical grade.

-

Sample: Crude or partially purified this compound dissolved in a suitable solvent (e.g., methanol or a small amount of the initial mobile phase).

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

HPLC Column: A reversed-phase C18 column is recommended. The dimensions should be selected based on the required sample loading capacity (e.g., 10 mm x 250 mm, 5 µm particle size for semi-preparative scale).

Mobile Phase Preparation

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the HPLC purification. These parameters may require optimization depending on the specific HPLC system, column, and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 10 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 4.0 mL/min (for a 10 mm ID column) |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (or DAD scan 200-400 nm) |

| Injection Volume | Variable (dependent on sample concentration and column size) |

Gradient Elution Program

A gradient elution is proposed to ensure good separation of the target compound from impurities with different polarities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 50 | 50 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

Sample Preparation and Injection

-

Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent, preferably the initial mobile phase composition (90% A, 10% B).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject the filtered sample onto the HPLC system. The injection volume will depend on the sample concentration and the loading capacity of the preparative column.

Fraction Collection

Collect the eluent corresponding to the peak of this compound. The retention time should be determined from an initial analytical run with a standard if available. If a standard is not available, fractions across the major peaks should be collected and analyzed for purity.

Post-Purification Processing

-

Combine the collected fractions containing the pure compound.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.

-

Assess the purity of the final product using analytical HPLC.

Data Presentation

The following table provides an example of expected results from the purification process. Actual values will vary based on the initial sample purity and the specific conditions used.